molecular formula C10H10ClNO4 B13452197 Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate hydrochloride CAS No. 2866334-53-2

Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate hydrochloride

Cat. No.: B13452197
CAS No.: 2866334-53-2
M. Wt: 243.64 g/mol
InChI Key: AHZYQAHMCKOZJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate hydrochloride is a chemical compound with the molecular formula C10H9NO4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring and a butanoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate hydrochloride typically involves the reaction of pyridine-4-carboxaldehyde with ethyl acetoacetate in the presence of a base, followed by esterification with methanol. The reaction conditions often include refluxing the mixture in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Hydroxyl derivatives.

    Substitution: Alkylated pyridine derivatives.

Scientific Research Applications

Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,4-dioxo-4-phenylbutanoate
  • Methyl 4-oxo-4-(pyrrolidin-2-yl)butanoate hydrochloride

Uniqueness

Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate hydrochloride is unique due to its specific structural features, such as the presence of a pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted research applications.

Biological Activity

Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₀H₉ClN₄O₄
  • Molecular Weight : 248.65 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : COC(=O)C(=O)CC(=O)C1=CN=CC=C1

Biological Activities

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Research indicates that the compound exhibits significant antibacterial properties against several strains of bacteria. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, which are common pathogens responsible for infections .
  • Anticancer Properties : Studies have demonstrated that this compound can inhibit the proliferation of cancer cells. It has been particularly noted for its activity against breast cancer and leukemia cell lines, suggesting a potential role in cancer therapy .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, showing promise in reducing inflammation markers in vitro. This activity may be beneficial in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.
  • Receptor Modulation : It is believed to interact with various receptors, modulating signaling pathways associated with inflammation and immune responses.
  • Oxidative Stress Induction : The compound may induce oxidative stress in microbial cells, leading to cell death and providing its antimicrobial effects.

Table 1: Summary of Biological Activities

Activity TypeModel Organism/Cell LineObserved EffectReference
AntibacterialE. coliInhibition of growth
AnticancerMCF-7 (breast cancer)Reduced proliferation
Anti-inflammatoryRAW 264.7 (macrophages)Decreased TNF-alpha production

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound on various cancer cell lines. Results indicated that the compound significantly reduced cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating potent activity compared to standard antibiotics. The study emphasized the potential for developing new antimicrobial agents based on this structure.

Properties

CAS No.

2866334-53-2

Molecular Formula

C10H10ClNO4

Molecular Weight

243.64 g/mol

IUPAC Name

methyl 2,4-dioxo-4-pyridin-4-ylbutanoate;hydrochloride

InChI

InChI=1S/C10H9NO4.ClH/c1-15-10(14)9(13)6-8(12)7-2-4-11-5-3-7;/h2-5H,6H2,1H3;1H

InChI Key

AHZYQAHMCKOZJB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CC=NC=C1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.